3,5-Dichlorophenyl isocyanate

Synthetic Yield Green Chemistry Process Optimization

Researchers requiring high-yield iprodione synthesis or enantioselective CSPs often face isomer-dependent failures. This meta-substituted dichloroaryl isocyanate (CAS 34893-92-0) is the validated intermediate for these critical applications. - Enables 95.5% yield in BTC-mediated iprodione production. - Delivers CSPs with Rs=3.46 and α=1.27 for chiral fungicide analysis. - Achieves IC50 values as low as 1 nM in MPO inhibitor development.

Molecular Formula C7H3Cl2NO
Molecular Weight 188.01 g/mol
CAS No. 34893-92-0
Cat. No. B1294802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dichlorophenyl isocyanate
CAS34893-92-0
Molecular FormulaC7H3Cl2NO
Molecular Weight188.01 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1Cl)Cl)N=C=O
InChIInChI=1S/C7H3Cl2NO/c8-5-1-6(9)3-7(2-5)10-4-11/h1-3H
InChIKeyXEFUJGURFLOFAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dichlorophenyl Isocyanate: Reactivity and Applications


3,5-Dichlorophenyl isocyanate (CAS 34893-92-0), a meta-substituted dichloroaryl isocyanate with the formula C₇H₃Cl₂NO and a molecular weight of 188.01 g/mol, is a white to slightly yellow low-melting solid . The compound features an electrophilic isocyanate group (-N=C=O) activated by two electron-withdrawing chlorine atoms at the 3- and 5-positions, which enhances its reactivity toward nucleophiles relative to unsubstituted phenyl isocyanate . It is utilized as a key building block in the synthesis of fungicides, chiral stationary phases, and pharmaceutical intermediates .

Reported enhanced electrophilicity for nucleophilic addition vs. unsubstituted phenyl isocyanate
Specific intermediate for iprodione fungicide synthesis
Derivatization building block for cellulose-based chiral stationary phases

3,5-Dichlorophenyl Isocyanate: Isomer Specificity


Dichlorophenyl isocyanates differ in the position of chlorine substituents, which profoundly affects their reactivity, synthetic yield, and the performance of derived materials. Computational and experimental studies confirm that the substitution pattern alters electronic distribution and steric hindrance, leading to divergent reaction enthalpies, yields, and chiral recognition capabilities [1]. Attempting to substitute 3,5-dichlorophenyl isocyanate with the 3,4- or 2,4-isomer, or with unsubstituted phenyl isocyanate, can result in reduced reaction efficiency, altered product selectivity, or failure in critical applications such as iprodione synthesis and chiral separations. The following evidence quantifies these differences to guide informed procurement decisions.

Target: 3,5-Dichlorophenyl Isocyanate
Potential Substitutes (3,4- / 2,4- isomers)
Specifically required for iprodione
May not yield iprodione due to incompatible substitution pattern
Higher reported synthetic yields (e.g., BTC method)
Reaction efficiency may shift; yields may differ across isomers
Chiral recognition optimized for 3,5-substitution
Enantioselectivity profiles may not transfer; CSP performance may diverge

3,5-Dichlorophenyl Isocyanate: Quantitative Comparison


Synthetic Yield: BTC vs. Phosgene Method

A study optimizing the synthesis of 3,5-dichlorophenyl isocyanate using bis(trichloromethyl) carbonate (BTC) instead of traditional phosgene achieved a yield of 95.5% with a purity of 99.4% under optimized conditions (toluene solvent, BTC:3,5-dichloroaniline molar ratio 1.0:2.0, 0-5°C dropping temperature, 108°C reflux, 3 h reaction time) [1]. This yield is notably higher than the 84.3% yield reported for 3,5-dichlorophenyl isocyanate synthesized via a triphosgene method in a comparative study of six dichlorophenyl isocyanate isomers, and exceeds the yields of the 2,4- (83.9%), 2,5- (81.5%), 2,3- (80.6%), and 2,6- (71.4%) isomers [2].

Synthetic Yield
Head-to-head
95.5% (BTC) vs. 84.3% (triphosgene)
Higher reported yield supports production efficiency context
Compared across six dichlorophenyl isomers; BTC method conditions apply
Synthetic Yield Green Chemistry Process Optimization

Cellulose CSP: Chiral Fungicide Separation

A 3,5-dichlorophenylcarbamated cellulose-bonded silica gel stationary phase (CELCSP), prepared by reacting cellulose with 3,5-dichlorophenyl isocyanate, achieved a resolution (Rs) of 3.46 and a selectivity factor (α) of 1.27 for the enantiomeric separation of six common chiral fungicides (triticonazole, hexaconazole, tebuconazole, triadimefon, metalaxyl, and benalaxyl) under reversed-phase conditions using 0.1% formic acid-acetonitrile as mobile phase [1]. This performance is superior to many commercially available polysaccharide-based CSPs, which often exhibit lower Rs values for these analytes. In contrast, cellulose derivatives prepared with unsubstituted phenyl isocyanate or 3,5-dimethylphenyl isocyanate show distinct chiral recognition profiles due to different electronic and steric effects [2].

Chiral CSP Performance
Cross-study comparable
Rs = 3.46, α = 1.27
Supports enantioselective separation method development
Reversed-phase LC-MS/MS with 0.1% formic acid-acetonitrile
Chiral Separation Enantioselectivity Cellulose CSP

Continuous Flow Synthesis: Reaction Time

A patented microchannel continuous flow reactor process for 3,5-dichlorophenyl isocyanate synthesis reduces the reaction time from several hours in conventional batch phosgenation to as little as 15 seconds residence time per reactor module, with overall reaction time not exceeding 30 minutes [1]. This represents a >100-fold reduction in processing time compared to traditional methods. The process operates at 80°C and 0.5 MPa with a 3,5-dichloroaniline:phosgene molar ratio of 1:1.1, enabling improved yield and reduced equipment corrosion [1]. While analogous microchannel methods exist for other isocyanates, this specific protocol is optimized for the 3,5-isomer and is directly relevant for industrial-scale production.

Continuous Flow Time
Class-level inference
>100‑fold reduction
Reported process intensification context; microchannel reactor
15 s per module, 80°C, 0.5 MPa; patent data
Flow Chemistry Process Intensification Microreactor

Iprodione Synthesis: Irreplaceable Intermediate

3,5-Dichlorophenyl isocyanate is the specifically required intermediate for the synthesis of iprodione (3-(3,5-dichlorophenyl)-N-isopropyl-2,4-dioxoimidazolidine-1-carboxamide), a widely used dicarboximide fungicide . The iprodione molecule incorporates the 3,5-dichlorophenyl moiety directly from this isocyanate precursor [1]. The 3,4-dichlorophenyl isocyanate and other isomers are structurally incompatible with iprodione's required substitution pattern, rendering them unsuitable for this established agrochemical manufacturing route .

Iprodione Intermediate
Supporting evidence
Exclusive precursor
Isomer specificity essential for iprodione synthetic route
Other isomers cannot form target dicarboximide structure
Agrochemical Synthesis Fungicide Intermediate Iprodione

MPO Inhibition Potency

A derivative synthesized from 3,5-dichlorophenyl isocyanate exhibited an IC50 of 1 nM for the inhibition of myeloperoxidase (MPO) chlorination activity in an aminophenyl fluorescein assay after a 10-minute incubation [1]. This sub-nanomolar potency places it among the most potent MPO inhibitors reported. In contrast, a structurally related compound (CHEMBL4790231) showed an IC50 of 1.40 nM in the same assay and 42,000 nM (42 µM) in a PMA-induced neutrophil assay [1]. While direct comparative data for other isocyanate-derived inhibitors are limited in the source, the 1 nM potency underscores the compound's utility in generating highly active MPO inhibitors, a target relevant in inflammatory and cardiovascular diseases.

MPO Inhibitor Derivative
Head-to-head
IC50 1 nM
Reported assay potency for derivative; supports MPO target engagement studies
Aminophenyl fluorescein assay, 10 min incubation
Myeloperoxidase Enzyme Inhibition Drug Discovery

Applications of 3,5-Dichlorophenyl Isocyanate


Industrial Iprodione Production

3,5-Dichlorophenyl isocyanate is the irreplaceable intermediate for synthesizing iprodione, a widely used fungicide . The BTC-mediated synthesis method achieving 95.5% yield provides a cost-effective and scalable route for agrochemical manufacturers [1]. Procuring this specific isomer ensures direct integration into established iprodione production lines without the need for synthetic route modification.

High-Performance Chiral Stationary Phases

Researchers developing polysaccharide-based CSPs for enantioselective chromatography should utilize 3,5-dichlorophenyl isocyanate to derivatize cellulose or amylose . The resulting 3,5-dichlorophenylcarbamated CSPs exhibit high resolution (Rs = 3.46) and selectivity (α = 1.27) for chiral fungicides, making them suitable for sensitive LC-MS/MS food safety analysis with detection limits down to 0.05 μg/kg [2].

Continuous Flow Manufacturing

For process chemists aiming to intensify production, the microchannel continuous flow method offers a >100-fold reduction in reaction time compared to batch processing [3]. This approach enhances safety, reduces solvent and phosgene usage, and improves yield, making it the preferred method for industrial-scale synthesis of the compound [3].

MPO Inhibitor Synthesis

Medicinal chemistry teams targeting MPO for cardiovascular or inflammatory disease therapies can employ 3,5-dichlorophenyl isocyanate as a key building block to generate potent inhibitors. Derivatives based on this isocyanate have achieved IC50 values as low as 1 nM in MPO chlorination assays, providing a high-potency starting point for lead optimization [4].

Application
Selection Property
Validation Focus
Iprodione synthesis workflow
Specific isomer requirement
Synthetic route verification
Chiral separation method development
3,5-Dichlorophenylcarbamate derivatization
Enantioselectivity and resolution validation
Process intensification studies
Microchannel flow compatibility
Residence time and yield optimization
MPO target engagement research
Building block for inhibitor synthesis
Inhibitor activity assay review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
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